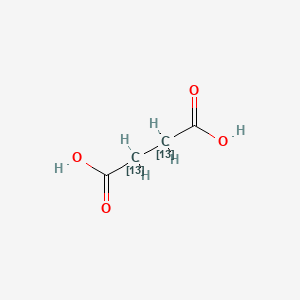

Succinic acid-13C2

Description

The exact mass of the compound Butanedioic acid-2,3-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Succinic acid-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinic acid-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-13C2)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514629 | |

| Record name | (2,3-~13~C_2_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61128-08-3 | |

| Record name | (2,3-~13~C_2_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61128-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Succinic Acid-13C2: A Versatile Tool in Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular metabolism. Its isotopically labeled form, Succinic acid-13C2, where two carbon atoms are replaced with the stable isotope carbon-13, has emerged as an indispensable tool in various research fields. This guide provides a comprehensive overview of the applications of Succinic acid-13C2, with a focus on its utility in metabolic flux analysis, as an internal standard for quantitative analysis, and in pharmacokinetic studies. Detailed experimental protocols and structured data presentations are included to facilitate its practical implementation in a laboratory setting.

Core Applications of Succinic Acid-13C2 in Research

Succinic acid-13C2 is primarily utilized in three key research areas:

-

Metabolic Tracing and Flux Analysis: As a stable isotope-labeled metabolite, Succinic acid-13C2 serves as a powerful tracer to elucidate the dynamics of metabolic pathways, particularly the TCA cycle. By tracking the incorporation and transformation of the 13C label into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions under various physiological and pathological conditions.

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), Succinic acid-13C2 is an ideal internal standard.[1] Its chemical properties are nearly identical to its unlabeled counterpart, but its distinct mass allows for precise and accurate quantification of endogenous succinic acid, correcting for variations in sample preparation and instrument response.[1]

-

Pharmacokinetic Studies: Labeled compounds are crucial for differentiating exogenously administered substances from their endogenous counterparts. Succinic acid-13C4 has been used to study the absorption, distribution, metabolism, and excretion (ADME) of succinic acid in vivo, providing valuable pharmacokinetic data for drug development and nutritional studies.[2]

Data Presentation: Quantitative Insights

The use of isotopically labeled succinic acid allows for precise quantitative measurements in biological systems. The following table summarizes key pharmacokinetic parameters of 13C4-labeled succinic acid (13C4SA) in mice, as determined in a recent study.[2]

| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (100 mg/kg) |

| Cmax (Peak Plasma Concentration) | Not Applicable (administered directly into circulation) | 15.3 ± 4.2 µg/mL |

| Tmax (Time to Peak Concentration) | Not Applicable | 0.25 hours |

| AUC0-t (Area Under the Curve) | 3.8 ± 0.4 µg·h/mL | 1.9 ± 0.5 µg·h/mL |

| t1/2 (Half-life) | 0.56 ± 0.12 hours | 0.61 ± 0.09 hours |

| CL (Clearance) | 4574.5 ± 481.2 mL/h/kg | Not Determined |

| Vd (Volume of Distribution) | 520.8 ± 65.7 mL/kg | Not Determined |

| Bioavailability (F%) | Not Applicable | 1.5% |

Mandatory Visualizations: Pathways and Workflows

Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams, created using Graphviz, illustrate key applications of Succinic acid-13C2.

References

Succinic acid-13C2 chemical properties and structure

An In-depth Technical Guide to Succinic Acid-13C2: Chemical Properties, Structure, and Applications

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism.[1][2][3][4] Stable isotope-labeled succinic acid, particularly Succinic acid-13C2, serves as an invaluable tool for researchers in the fields of metabolomics, drug development, and clinical mass spectrometry.[5] By incorporating the heavy isotope of carbon (¹³C), these molecules act as tracers, enabling the precise tracking and quantification of metabolic fluxes and pathway dynamics without the concerns associated with radioisotopes.

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Succinic acid-13C2. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope tracers to investigate metabolic pathways and quantify endogenous metabolites.

Chemical Properties and Structure

Succinic acid-13C2 is a chemically stable, solid compound available in various isotopic labeling patterns, most commonly with ¹³C at the C1 and C4 positions (Succinic acid-1,4-¹³C₂) or the C2 and C3 positions (Succinic acid-2,3-¹³C₂). The incorporation of two ¹³C atoms results in a mass shift of +2, which is readily detectable by mass spectrometry.

Quantitative Data Summary: Succinic acid-1,4-¹³C₂

The following table summarizes the key quantitative chemical and physical properties of Succinic acid-1,4-¹³C₂.

| Property | Value | References |

| Identifiers | ||

| CAS Number | 79864-95-2 | |

| PubChem CID | 10290778 | |

| InChIKey | KDYFGRWQOYBRFD-CQDYUVAPSA-N | |

| Molecular | ||

| Chemical Formula | HO₂¹³CCH₂CH₂¹³CO₂H | |

| Molecular Weight | 120.07 g/mol | |

| Exact Mass | 120.03331834 Da | |

| Isotopic Purity | 99 atom % ¹³C | |

| Physical | ||

| Physical Form | Solid | |

| Melting Point | 187-190 °C | |

| Boiling Point | 235 °C (decomposes) | |

| Safety | ||

| GHS Pictogram | GHS05 (Corrosion) | |

| Hazard Statement | H318 (Causes serious eye damage) |

Chemical Structure of Succinic acid-1,4-¹³C₂

The diagram below illustrates the molecular structure of Succinic acid-1,4-¹³C₂, highlighting the positions of the ¹³C stable isotopes.

Caption: Structure of Succinic acid-1,4-¹³C₂.

Experimental Protocols and Applications

Succinic acid-13C2 is primarily used as a tracer in metabolic flux analysis and as an internal standard for the quantification of unlabeled succinic acid in biological samples. Its suitability for mass spectrometry and nuclear magnetic resonance spectroscopy makes it a versatile tool.

Experimental Workflow for ¹³C Tracer Analysis

The following diagram outlines a typical experimental workflow for conducting a metabolic study using Succinic acid-13C2.

Caption: General workflow for a ¹³C metabolic tracer experiment.

Protocol: Quantification by LC-MS/MS

This protocol is adapted from methodologies used for the pharmacokinetic analysis of ¹³C-labeled succinic acid. It is suitable for quantifying the tracer and its downstream metabolites in biological matrices like plasma or tissue homogenates.

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 50 µL of sample (e.g., plasma), add 200 µL of a precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (if not using the labeled succinate itself for quantification of an unlabeled pool).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).

-

-

LC-MS/MS Conditions:

-

Column: A column suitable for polar organic acids, such as a Cogent Diamond Hydride™ column (2.1 x 150 mm, 4µm), can be effective.

-

Mobile Phase A: 50% Methanol / 50% DI Water with 10mM Ammonium Acetate.

-

Mobile Phase B: 90% Acetonitrile / 10% DI Water with 10mM Ammonium Acetate.

-

Flow Rate: 0.3-0.4 mL/min.

-

Gradient: A linear gradient from high organic (e.g., 100% B) to a lower organic content (e.g., 50% B) over several minutes is typically used to retain and elute succinic acid.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-).

-

MRM Transitions:

-

For Succinic acid-1,4-¹³C₂: Monitor the transition from the parent ion [M-H]⁻ (m/z 119.0) to a characteristic fragment ion.

-

For unlabeled Succinic acid: Monitor the transition from the parent ion [M-H]⁻ (m/z 117.0) to its corresponding fragment.

-

-

Protocol: Analysis by ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the specific positions of ¹³C labels within metabolites, providing detailed information on pathway utilization.

-

Sample Preparation:

-

Extract metabolites from a substantial amount of biological material (e.g., 10⁷-10⁸ cells) using a method like a methanol-chloroform-water extraction.

-

Lyophilize the polar extract to a dry powder.

-

Reconstitute the sample in a deuterated solvent suitable for metabolomics, such as D₂O with a known concentration of a reference standard (e.g., DSS or TSP). The pH should be adjusted to a consistent value (e.g., 7.0) for reproducibility.

-

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for sensitivity.

-

Experiment: Acquire a 1D ¹³C NMR spectrum. For enhanced sensitivity, proton-decoupling is standard.

-

Key Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the carbons of interest to ensure accurate quantification.

-

Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from hundreds to thousands depending on sample concentration.

-

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction.

-

Identify the resonance signals corresponding to the ¹³C-labeled carbons of succinate and its downstream metabolites. The chemical shifts for unlabeled succinic acid in DMSO-d₆ are approximately 30.3 ppm (methylene carbons) and 174.8 ppm (carboxyl carbons). Shifts will be similar for the labeled compound.

-

Integrate the signals to determine the relative abundance of ¹³C at specific atomic positions.

-

Signaling and Metabolic Pathways

Succinic acid-13C2 is an ideal tracer for studying central carbon metabolism and related signaling pathways.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a fundamental metabolic pathway for cellular energy production. Succinate is a key intermediate. By feeding cells with ¹³C₂-succinate, researchers can trace the label as it is converted to fumarate, malate, and oxaloacetate, and assess the forward and reverse activities of the cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Succinic acid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]

- 5. Succinic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1084-0.5 [isotope.com]

Synthesis and Isotopic Purity of Succinic acid-1,4-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and determination of isotopic purity for Succinic acid-1,4-¹³C₂. This isotopically labeled compound is a crucial tool in metabolic research, serving as a tracer to elucidate biochemical pathways and as an internal standard for quantitative analysis in mass spectrometry-based studies. This document outlines a robust synthetic route, detailed experimental protocols for synthesis and purification, and comprehensive methods for assessing isotopic enrichment.

Synthesis of Succinic acid-1,4-¹³C₂

The most common and efficient laboratory-scale synthesis of Succinic acid-1,4-¹³C₂ involves a two-step process starting from commercially available Maleic anhydride-1,4-¹³C₂. The synthesis pathway is outlined below:

-

Catalytic Hydrogenation: Maleic anhydride-1,4-¹³C₂ is reduced to Succinic anhydride-1,4-¹³C₂ via catalytic hydrogenation. This reaction targets the carbon-carbon double bond of the maleic anhydride ring.

-

Hydrolysis: The resulting Succinic anhydride-1,4-¹³C₂ is then hydrolyzed to yield the final product, Succinic acid-1,4-¹³C₂.

Experimental Protocol: Catalytic Hydrogenation of Maleic anhydride-1,4-¹³C₂

This protocol describes the reduction of Maleic anhydride-1,4-¹³C₂ to Succinic anhydride-1,4-¹³C₂.

Materials:

-

Maleic anhydride-1,4-¹³C₂ (99 atom % ¹³C)[1]

-

10% Palladium on carbon (Pd/C) catalyst

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filter apparatus (e.g., Celite pad on a sintered glass funnel)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Maleic anhydride-1,4-¹³C₂ in anhydrous THF.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the starting material.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm). For a balloon setup, maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh THF to ensure complete recovery of the product.

-

Remove the solvent from the filtrate under reduced pressure to yield crude Succinic anhydride-1,4-¹³C₂ as a white solid.

Experimental Protocol: Hydrolysis of Succinic anhydride-1,4-¹³C₂

This protocol details the conversion of Succinic anhydride-1,4-¹³C₂ to Succinic acid-1,4-¹³C₂.

Materials:

-

Crude Succinic anhydride-1,4-¹³C₂ from the previous step

-

Deionized water

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

To the flask containing the crude Succinic anhydride-1,4-¹³C₂, add deionized water.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Continue heating at reflux for 1-2 hours to ensure complete hydrolysis. The solid anhydride will dissolve as it converts to the more soluble diacid.

-

After the reaction is complete, allow the solution to cool to room temperature.

Purification: Crystallization of Succinic acid-1,4-¹³C₂

Purification of the final product is achieved by crystallization from water.

Materials:

-

Aqueous solution of crude Succinic acid-1,4-¹³C₂

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Concentrate the aqueous solution by heating until signs of crystallization appear on the surface.

-

Slowly cool the solution to room temperature to allow for the formation of crystals.

-

Further cool the solution in an ice bath for at least one hour to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified Succinic acid-1,4-¹³C₂ crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a desiccator under vacuum.

Isotopic Purity Analysis

The isotopic purity of the synthesized Succinic acid-1,4-¹³C₂ is critical for its use as a tracer or internal standard. The two primary methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-destructive technique to confirm the positions of the ¹³C labels and to assess the isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized Succinic acid-1,4-¹³C₂ in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30).

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial for accurate quantification, allowing for full relaxation of the carboxyl carbons, which typically have long T₁ relaxation times.[2]

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width that encompasses the expected chemical shifts of the carboxyl and methylene carbons.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the signals corresponding to the ¹³C-labeled carboxyl carbons and any residual unlabeled carboxyl carbons.

-

The isotopic purity is calculated as the ratio of the integral of the ¹³C-labeled signal to the sum of the integrals of the labeled and unlabeled signals.

-

Table 1: Expected ¹³C NMR Chemical Shifts for Succinic Acid

| Carbon Position | Solvent | Approximate Chemical Shift (ppm) |

| Carboxyl (C1, C4) | D₂O | ~180 |

| Methylene (C2, C3) | D₂O | ~33 |

| Carboxyl (C1, C4) | DMSO-d₆ | ~174 |

| Methylene (C2, C3) | DMSO-d₆ | ~30 |

Note: Chemical shifts can vary slightly depending on the concentration, pH, and temperature.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for determining the isotopic distribution of the synthesized succinic acid.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized Succinic acid-1,4-¹³C₂ in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

-

Liquid Chromatography (LC) System:

-

Column: A reversed-phase C18 column or a HILIC column suitable for the separation of polar organic acids.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometer (MS) System:

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Scan Mode: Full scan mode to observe the mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to succinic acid.

-

Determine the relative abundances of the different isotopologues. For Succinic acid-1,4-¹³C₂, the most abundant ion should be at m/z 121.03, corresponding to [¹³C₂C₂H₅O₄]⁻. The unlabeled succinic acid will have an [M-H]⁻ ion at m/z 117.02.

-

The isotopic purity is calculated from the relative intensities of the labeled and unlabeled molecular ions.

-

Table 2: Theoretical m/z Values for Deprotonated Succinic Acid Isotopologues

| Isotopologue | Formula | Exact Mass [M-H]⁻ |

| Unlabeled | C₄H₅O₄⁻ | 117.0193 |

| Succinic acid-1,4-¹³C₂ | ¹³C₂C₂H₅O₄⁻ | 119.0260 |

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and analysis of Succinic acid-1,4-¹³C₂.

Table 3: Synthesis Yield and Isotopic Purity

| Parameter | Typical Value | Method of Determination |

| Synthesis | ||

| Yield of Succinic anhydride-1,4-¹³C₂ | >95% | Gravimetric |

| Yield of Succinic acid-1,4-¹³C₂ (after crystallization) | 80-90% | Gravimetric |

| Isotopic Purity | ||

| Isotopic Enrichment | >99% | ¹³C NMR Spectroscopy |

| Isotopic Purity (M+2 abundance) | >99% | Mass Spectrometry |

| Chemical Purity | >98% | HPLC, NMR |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of Succinic acid-1,4-¹³C₂. The described methods, from catalytic hydrogenation and hydrolysis to detailed analytical protocols using NMR and MS, are designed to enable researchers to produce and validate this critical tool for metabolic studies. Adherence to these protocols will ensure the high quality and reliability of the labeled compound for demanding research applications.

References

Succinic Acid-13C2 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Succinic acid-13C2 as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic flux experiments using this powerful tool. This guide covers the core principles of 13C tracing, detailed experimental protocols, data interpretation, and the visualization of key metabolic pathways.

Introduction to Succinic Acid-13C2 as a Metabolic Tracer

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying intracellular metabolic fluxes.[1][2] Succinic acid labeled with carbon-13 at two positions (Succinic acid-13C2), most commonly [1,4-13C2]succinate or [2,3-13C2]succinate, serves as a powerful probe for investigating the tricarboxylic acid (TCA) cycle and connected metabolic pathways.[3] By introducing 13C-labeled succinate to cells, tissues, or organisms, researchers can track the fate of the labeled carbon atoms as they are incorporated into downstream metabolites.[4] This allows for the measurement of relative pathway activities and the identification of alterations in metabolism associated with disease states or drug treatments.[4]

The use of 13C-labeled succinate provides a direct method to study the downstream metabolism of succinate within central carbon metabolism. It is particularly useful for probing the activity of succinate dehydrogenase and the subsequent reactions of the TCA cycle. The analysis of mass isotopologue distributions in metabolites such as fumarate, malate, and aspartate provides a detailed picture of metabolic flux.

Core Principles of 13C Isotopic Labeling

The fundamental principle of 13C isotopic labeling lies in replacing the naturally abundant 12C isotope with the heavier, stable 13C isotope in a substrate molecule. When cells are supplied with a 13C-enriched substrate like succinic acid-13C2, it is taken up and metabolized. The 13C atoms are incorporated into the carbon backbone of downstream metabolites, leading to a mass shift that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Isotopologue Distribution (MID):

The fractional abundance of each isotopologue of a metabolite is referred to as its mass isotopologue distribution (MID). A metabolite with 'n' carbon atoms can have from zero (M+0) to 'n' (M+n) of its carbons labeled with 13C. The MID represents the relative abundances of these M+0 to M+n isotopologues. Changes in the MID of metabolites following the introduction of a 13C tracer provide quantitative information about the metabolic pathways involved.

Metabolic Flux Analysis (MFA):

13C-Metabolic Flux Analysis (MFA) is a technique that uses the isotopic labeling patterns of metabolites to quantify the rates (fluxes) of intracellular reactions. By combining MID data with a stoichiometric model of metabolic pathways, MFA can provide a detailed map of cellular metabolism.

Experimental Design and Protocols

The successful application of succinic acid-13C2 as a metabolic tracer requires careful experimental design and execution. Key considerations include the choice of labeling strategy (steady-state vs. dynamic), the duration of labeling, and the analytical method for detecting 13C incorporation.

3.1. Steady-State vs. Dynamic Labeling

-

Steady-State Labeling: In this approach, cells or tissues are incubated with the 13C-labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest. For TCA cycle intermediates, this may take several hours. Steady-state MFA provides a time-averaged view of metabolic fluxes.

-

Dynamic Labeling: This method involves collecting samples at multiple time points after the introduction of the 13C tracer, during the transient phase before isotopic steady state is reached. This approach can provide more detailed information about flux dynamics but requires more complex data analysis.

3.2. Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a 13C metabolic tracer experiment.

References

Introduction to 13C Labeling in Succinate Metabolism

An In-depth Technical Guide to 13C Labeling in Succinate for Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within biological systems.[1][2] By replacing the naturally abundant carbon-12 (¹²C) with the heavy isotope carbon-13 (¹³C) in a substrate, researchers can track the journey of carbon atoms through metabolic pathways.[1] This methodology, known as ¹³C tracer analysis, provides invaluable insights into relative pathway activities, nutrient contributions to biosynthesis, and metabolic fluxes.[3][4]

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, cancer, and ischemia/reperfusion injury. Traditionally viewed as a mere metabolic intermediate, succinate is now recognized for its role in modulating cellular signaling through mechanisms such as the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of its cognate G-protein coupled receptor, SUCNR1.

Understanding the dynamics of succinate metabolism is therefore crucial for researchers in basic science and drug development. ¹³C labeling experiments, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allow for the precise quantification of succinate production, consumption, and its contribution from various nutrient sources. This guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and signaling pathways related to ¹³C labeling in succinate.

Metabolic Pathways of Succinate Production

While the primary production of succinate occurs within the TCA cycle, several alternative pathways can contribute to its accumulation, particularly under specific metabolic or pathological conditions. Tracing the origin of succinate using ¹³C-labeled precursors is essential for a complete understanding of its metabolic regulation.

1. Tricarboxylic Acid (TCA) Cycle: Under normal physiological conditions, succinate is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase in the mitochondrial matrix. It is subsequently oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.

2. Glutamine-Dependent Anaplerosis: Glutamine is a major anaplerotic substrate that can replenish TCA cycle intermediates. [U-¹³C₅]glutamine is a common tracer used to evaluate the contribution of glutamine to the TCA cycle. Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle and can be metabolized to succinate.

3. Reductive Carboxylation: In certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and subsequently citrate. Tracers like [5-¹³C]glutamine can be used to assess the contribution of reductive carboxylation to lipid synthesis, a pathway that can influence the overall TCA cycle flux and succinate levels.

4. Other Alternative Pathways: Under specific stress conditions, mitochondrial succinate can accumulate through several other pathways, including the reverse activity of SDH, the purine nucleotide cycle, the malate/aspartate shuttle, and the γ-aminobutyric acid (GABA) shunt.

Key Signaling Pathways Involving Succinate

Accumulated succinate is not metabolically inert; it acts as a signaling molecule, influencing cellular processes primarily through two well-described mechanisms.

1. HIF-1α Stabilization: In the cytosol, succinate can competitively inhibit prolyl hydroxylase domain (PHD) enzymes. PHDs normally hydroxylate the α-subunit of HIF-1, targeting it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization of HIF-1α, even under normoxic conditions (a state known as "pseudohypoxia"). Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, inflammation, and metabolic adaptation.

2. SUCNR1 Activation: Succinate can be transported out of the cell and act as an extracellular signaling molecule by binding to and activating SUCNR1 (also known as GPR91). SUCNR1 is a G-protein coupled receptor expressed on various cell types, including immune cells, adipocytes, and retinal cells. Downstream signaling is diverse and depends on the G-protein subtype to which the receptor couples (primarily Gi and Gq). Activation can lead to the inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and activation of the ERK1/2 pathway, ultimately influencing processes like inflammation, lipolysis, and angiogenesis.

Experimental Protocols for ¹³C-Succinate Labeling

A typical ¹³C labeling experiment involves several key stages: cell culture and labeling, metabolite extraction, sample analysis by mass spectrometry, and data analysis.

Protocol 1: Cell Culture and Labeling

This protocol is a general guideline for labeling adherent mammalian cells.

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach approximately 80-90% confluency at the time of extraction.

-

Preparation of Labeling Medium: Prepare a custom culture medium (e.g., glucose-free DMEM) and supplement it with the desired ¹³C-labeled tracer. For tracing glucose-derived succinate, use [U-¹³C₆]-glucose. For glutamine-derived succinate, use [U-¹³C₅]-glutamine. The medium should also contain other necessary supplements, such as dialyzed fetal bovine serum (dFBS), to minimize interference from unlabeled precursors.

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for a period that allows for several cell doublings (typically 24-48 hours) to ensure isotopic equilibrium is reached.

-

Labeling: Aspirate the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for the desired period. For steady-state experiments, this is often around 24 hours. For dynamic labeling, multiple time points are essential.

Protocol 2: Metabolite Extraction

Rapid quenching and extraction are critical to halt metabolic activity and preserve the in vivo state of metabolites.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol (-80°C), directly to the plate. An alternative is to rapidly freeze the cell monolayer in liquid nitrogen.

-

Cell Harvesting: Scrape the cells from the plate in the presence of the extraction solvent.

-

Lysate Transfer: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Protein Precipitation: Incubate the samples at -20°C or -80°C for at least 20 minutes to facilitate protein precipitation.

-

Centrifugation: Pellet cell debris and precipitated proteins by centrifuging at high speed (e.g., >14,000 x g) at 4°C for 10-15 minutes.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including succinate, to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas. The dried extract can be stored at -80°C.

Protocol 3: Sample Preparation and Analysis

For GC-MS Analysis (Requires Derivatization):

-

Derivatization: To increase volatility for GC analysis, carboxylic acids like succinate must be derivatized. A common two-step procedure is methoximation followed by silylation.

-

Methoximation: Reconstitute the dried extract in a solution of methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37-70°C for 30-240 minutes. This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.

-

-

GC-MS Parameters:

-

Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

-

Column: A non-polar column, such as a TG-5MS, is typically used.

-

Temperature Program: A temperature gradient is used to separate the metabolites. For example, start at 70°C, hold for a few minutes, then ramp up to ~310°C.

-

Mass Spectrometry: Use electron impact (EI) ionization. Data can be acquired in full scan mode to identify metabolites or in selected ion monitoring (SIM) mode for targeted quantification.

-

For LC-MS/MS Analysis (Direct Analysis):

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 5% acetonitrile or 50% methanol in water.

-

LC-MS/MS Parameters:

-

Column: A reversed-phase C18 column or a column designed for polar compounds (HILIC) can be used.

-

Mobile Phases: Typically, a gradient of water and acetonitrile or methanol with a modifier like formic acid is used.

-

Mass Spectrometry: Use electrospray ionization (ESI), usually in negative mode for carboxylic acids. Analysis is performed using Multiple Reaction Monitoring (MRM) for targeted quantification of succinate isotopologues.

-

Data Presentation and Interpretation

The primary output of a ¹³C labeling experiment is the mass isotopologue distribution (MID) of the metabolite of interest. An isotopologue is a molecule that differs only in the number of isotopic substitutions (e.g., ¹³C atoms). The MID is the fractional abundance of each isotopologue.

Table 1: Theoretical MRM Transitions for ¹³C₄-Succinate Analysis

This table provides theoretical precursor-product ion pairs for analyzing fully labeled succinate ([U-¹³C₄]-succinate) and its unlabeled counterpart using LC-MS/MS in negative ion mode. These must be empirically optimized on the specific instrument.

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Notes |

| Unlabeled Succinate (¹²C₄) | 117.0 | 73.0 | Corresponds to loss of CO₂ |

| Labeled Succinate (¹³C₄) | 121.0 | 76.0 | Corresponds to loss of ¹³CO₂ |

Table 2: Example Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice

This table summarizes pharmacokinetic data from a study where ¹³C₄-succinic acid (¹³C₄SA) was administered to mice, demonstrating how ¹³C labeling enables the differentiation of exogenous from endogenous pools.

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| Cₘₐₓ (ng/mL) | 15,366.7 ± 2,465.5 | 316.7 ± 116.9 |

| Tₘₐₓ (h) | 0.08 | 0.25 |

| T₁/₂ (h) | 0.56 ± 0.25 | - |

| AUC (ng·h/mL) | 2185.9 ± 301.9 | 33.1 ± 14.2 |

| Clearance (mL/h/kg) | 4574.5 ± 632.7 | - |

| Bioavailability (%) | - | 1.5 |

Data adapted from a study on the pharmacokinetics of succinic acid in mice.

Table 3: Example of Carbon Flux Analysis Data

This table shows the redistribution of carbon fluxes in Corynebacterium glutamicum in the presence of CO₂, determined by ¹³C NMR analysis of end products from labeled glucose. This illustrates how ¹³C tracing can quantify changes in pathway utilization.

| Metabolic Flux | No CO₂ | 100% CO₂ |

| Glucose Uptake Rate | 100 | 61.4 |

| Flux to Lactate | 148.6 | 13.8 |

| Flux to Acetate | 10.8 | 32.2 |

| Flux to Succinate (reductive) | 27.2 | 70.8 |

| Flux through Pentose Phosphate Pathway | 13.4 | 14.6 |

Data are relative fluxes, normalized to the glucose uptake rate in the absence of CO₂. Adapted from a study on anaerobic succinate production.

Applications in Drug Development

Understanding succinate metabolism and signaling is critical for drug development in various therapeutic areas.

-

Oncology: The accumulation of succinate due to mutations in SDH is a hallmark of certain cancers, such as paragangliomas and gastrointestinal stromal tumors. This leads to HIF-1α stabilization and drives tumor growth and angiogenesis. ¹³C tracing can be used to study these metabolic alterations and to evaluate the efficacy of drugs targeting these pathways.

-

Inflammation and Immunology: Succinate acts as a pro-inflammatory signal, and targeting the succinate-SUCNR1 axis is a promising therapeutic strategy for inflammatory diseases. Isotope tracing can elucidate how immune cells rewire their metabolism during activation and how therapeutic interventions affect succinate production and signaling.

-

Metabolic Diseases: SUCNR1 signaling has been implicated in the regulation of glucose homeostasis and lipolysis, making it a potential target for obesity and type 2 diabetes. ¹³C labeling studies can help dissect the role of succinate in these complex metabolic disorders.

By providing a quantitative map of metabolic pathways, ¹³C labeling of succinate offers a powerful tool to identify novel drug targets, validate mechanisms of action, and discover biomarkers for various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Succinate in Cellular Metabolism and Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that links cellular metabolism to complex biological processes such as inflammation, tumorigenesis, and ischemia-reperfusion injury.[1] Traditionally viewed as a mere metabolic substrate for succinate dehydrogenase (SDH), recent discoveries have unveiled its roles in modulating gene expression through epigenetic modifications and activating intracellular and extracellular signaling pathways.[2][3] This technical guide provides a comprehensive overview of the biological functions of succinate, with a focus on its canonical role in the TCA cycle and its non-canonical signaling functions. We present quantitative data on succinate concentrations and enzyme kinetics, detailed experimental protocols for its measurement and the assessment of SDH activity, and visual diagrams of key pathways to facilitate a deeper understanding of its complex roles.

Succinate's Canonical Role in the Tricarboxylic Acid (TCA) Cycle

Succinate is a central component of the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[4]

Synthesis and Oxidation of Succinate

Within the mitochondrial matrix, succinate is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase. This reaction is a substrate-level phosphorylation step, generating a molecule of guanosine triphosphate (GTP) or adenosine triphosphate (ATP). Subsequently, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain (ETC).

Succinate Dehydrogenase (SDH): A Dual-Function Enzyme

Succinate dehydrogenase (also known as Complex II of the ETC) is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is composed of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD. SDH catalyzes the oxidation of succinate to fumarate, transferring two electrons to its covalently bound flavin adenine dinucleotide (FAD) cofactor, forming FADH2. These electrons are then passed through a series of iron-sulfur clusters within SDH to ubiquinone (Coenzyme Q), which is reduced to ubiquinol (QH2). Ubiquinol then shuttles the electrons to Complex III of the ETC.

Caption: The central role of succinate in the TCA cycle.

Succinate as a Signaling Molecule

Beyond its metabolic function, succinate acts as a signaling molecule, both inside and outside the cell, particularly when its concentration abnormally increases, such as during hypoxia, inflammation, or in certain cancers.

Intracellular Signaling: HIF-1α Stabilization

Under normoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. PHDs are α-ketoglutarate-dependent dioxygenases.

During hypoxia or when the TCA cycle is disrupted, succinate accumulates in the cytoplasm. Elevated succinate competitively inhibits PHD activity, which stabilizes HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, metabolic reprogramming (e.g., glycolysis), and inflammation, such as VEGF and IL-1β. This phenomenon is often termed "pseudohypoxia," as a hypoxic response is triggered despite normal oxygen levels.

References

- 1. Kinetic behaviour of succinate dehydrogenase of three fibre types in skeletal muscle. I. Effects of temperature and a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Succinic Acid-13C2: Molecular Weight and Formula

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a precise understanding of their molecular characteristics is paramount. This guide provides a detailed overview of the molecular weight and chemical formula of Succinic Acid-13C2, a stable isotope-labeled version of the key metabolic intermediate, succinic acid.

Quantitative Molecular Data

Succinic acid-13C2 is a variant of succinic acid where two of the four carbon atoms are replaced with the heavy isotope, carbon-13. This labeling is crucial for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry. The key quantitative data for succinic acid-13C2 are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂¹³C₂H₆O₄ |

| Molecular Weight | 120.07 g/mol [1][2][3][4] |

| Exact Mass | 120.03331834 Da |

The molecular weight is a critical parameter for the preparation of solutions with precise concentrations, while the exact mass is essential for high-resolution mass spectrometry analysis, enabling the differentiation of the labeled compound from other molecules with the same nominal mass.

Isotopologue Formulations

The two ¹³C atoms can be incorporated at different positions within the succinic acid molecule, resulting in different isotopologues. The linear formulas for these common variants are:

-

Succinic acid-1,2-¹³C₂ : HO₂CCH₂¹³CH₂¹³CO₂H

-

Succinic acid-2,3-¹³C₂ : HO₂C¹³CH₂¹³CH₂CO₂H

-

Succinic acid-1,4-¹³C₂ : HO₂¹³CCH₂CH₂¹³CO₂H

The selection of a specific isotopologue depends on the experimental design, particularly in metabolic flux analysis where the fate of specific carbon atoms in a metabolic pathway is being traced.

Molecular Structure and Labeling Positions

The diagram below illustrates the molecular structure of the common isotopologues of succinic acid-13C2, highlighting the positions of the carbon-13 atoms.

References

- 1. Succinic acid-1,2-13C2 13C 99atom 94641-55-1 [sigmaaldrich.com]

- 2. Succinic acid-1,4-13C2 | C4H6O4 | CID 10290778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Succinic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1084-0.5 [isotope.com]

An In-depth Technical Guide to Commercially Available Succinic acid-1,4-13C2 and 2,3-13C2 for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available stable isotope-labeled succinic acid isotopomers, succinic acid-1,4-13C2 and succinic acid-2,3-13C2. This document details their applications in metabolic research, offers a comparison of their utility, presents experimental protocols for their use, and visualizes key signaling pathways and experimental workflows.

Introduction to 13C Labeled Succinic Acid in Metabolic Research

Succinate is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a fundamental pathway for cellular energy production.[1][2] Beyond its role in energy metabolism, succinate has emerged as a critical signaling molecule, influencing a variety of cellular processes, including inflammation, gene expression, and tumorigenesis.[3][4] Stable isotope tracing using 13C-labeled succinic acid is a powerful technique to quantitatively track the metabolic fate of succinate and elucidate the dynamics of these pathways in both healthy and diseased states. By introducing succinic acid with 13C atoms at specific positions, researchers can trace the incorporation of these heavy isotopes into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the precise measurement of metabolic fluxes and the identification of active metabolic routes.

Commercial Availability and Specifications

Succinic acid-1,4-13C2 and succinic acid-2,3-13C2 are commercially available from several suppliers. The choice of supplier may depend on factors such as isotopic and chemical purity, available quantities, and cost. Below is a summary of specifications from prominent vendors.

Table 1: Commercial Availability of Succinic acid-1,4-13C2

| Supplier | Catalog Number | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 485349 | 79864-95-2 | 120.07 | 99 atom % 13C | ≥99% (CP) | 500 mg |

| Cambridge Isotope Laboratories, Inc. | CLM-1084 | 79864-95-2 | 120.07 | 99% | ≥98% | 0.5 g |

| Eurisotop | CLM-1084 | 79864-95-2 | 120.07 | 99% | 98% | 0.25 g, 0.5 g, 1 g |

| LGC Standards | TRC-S789252 | 79864-95-2 | 120.07 | Not Specified | Not Specified | Inquire |

| Mithridion | Not Specified | 79864-95-2 | Not Specified | Not Specified | Not Specified | 5 mg |

Table 2: Commercial Availability of Succinic acid-2,3-13C2

| Supplier | Catalog Number | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 488364 | 61128-08-3 | 120.07 | 99 atom % 13C | Not Specified | 100 mg |

| Santa Cruz Biotechnology | sc-224423 | 61128-08-3 | 120.07 | Not Specified | Not Specified | Inquire |

| Cambridge Isotope Laboratories, Inc. | CLM-1199 | 61128-08-3 | 120.07 | 99% | ≥98% | 1 g |

| Eurisotop | CLM-1199 | 61128-08-3 | 120.07 | 99% | 98% | 1 g |

Comparative Analysis: Succinic acid-1,4-13C2 vs. 2,3-13C2

The choice between succinic acid-1,4-13C2 and succinic acid-2,3-13C2 depends on the specific research question and the metabolic pathways being investigated.

-

Succinic acid-1,4-13C2 : With the label on the carboxyl carbons, this tracer is particularly useful for tracking the decarboxylation reactions within the TCA cycle. As succinate is converted to fumarate and subsequent metabolites, the position of the 13C label can be followed to determine the flux through enzymes like succinate dehydrogenase. This isotopomer is well-suited for studying the latter half of the TCA cycle with high precision.

-

Succinic acid-2,3-13C2 : This tracer, with labels on the methylene carbons, provides a different perspective on succinate metabolism. The labeled backbone can be traced as it is incorporated into other molecules. For instance, in the reverse TCA cycle, the labeled carbons can be tracked back to earlier intermediates. This can also be advantageous in NMR-based studies, as the 13C-13C coupling between adjacent labeled carbons can provide additional structural and metabolic information.

Table 3: Comparison of Applications

| Feature | Succinic acid-1,4-13C2 | Succinic acid-2,3-13C2 |

| Primary Application | Tracing the fate of carboxyl carbons, studying decarboxylation events in the TCA cycle. | Tracing the carbon backbone of succinate, useful for reverse TCA cycle studies and NMR-based flux analysis. |

| Key Insights | Flux through succinate dehydrogenase and subsequent TCA cycle enzymes. | Anaplerotic and cataplerotic fluxes involving succinate, structural analysis of metabolites. |

| Analytical Advantage | Direct tracing of CO2 loss in downstream reactions via mass spectrometry. | Provides 13C-13C coupling information in NMR, aiding in isotopomer analysis. |

Experimental Protocols

The following sections provide generalized protocols for using 13C-labeled succinic acid in metabolic research. Researchers should optimize these protocols for their specific cell types, experimental conditions, and analytical instrumentation.

Cell Culture and Labeling

A crucial first step in any metabolic flux analysis experiment is the proper culturing and labeling of cells.

Protocol:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Medium Preparation: Prepare a culture medium that is deficient in unlabeled succinate to maximize the incorporation of the labeled tracer. The concentration of the 13C-labeled succinic acid will need to be optimized, but typically ranges from the physiological concentration to slightly higher levels.

-

Labeling: When cells reach the desired confluency, replace the standard medium with the 13C-succinate-containing medium. The duration of the labeling period is critical and depends on the turnover rate of the metabolites of interest. For steady-state flux analysis, a longer incubation time is required to achieve isotopic equilibrium.

-

Harvesting: After the labeling period, rapidly quench metabolism and harvest the cells. This is often achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS) or by directly adding a cold quenching solution (e.g., 60% methanol at -40°C).

Metabolite Extraction

Efficient extraction of metabolites is key to accurate downstream analysis.

Protocol:

-

Lysis and Extraction: Add a cold extraction solvent to the cell pellet or culture plate. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).

-

Internal Standard: Add an internal standard to the extraction solvent to control for variations in extraction efficiency and instrument response.

-

Protein Precipitation: Vortex the cell lysate and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying and Reconstitution: Dry the supernatant, for example, using a nitrogen evaporator or a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with the analytical platform.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of 13C into metabolites.

Protocol:

-

Chromatographic Separation: Separate the metabolites using a suitable LC column and gradient. Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography are commonly used for polar metabolites like TCA cycle intermediates.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode. For MRM, specific precursor-product ion transitions for both the unlabeled and 13C-labeled versions of the metabolites are monitored.

-

Data Analysis: Integrate the peak areas for each isotopologue. The fractional enrichment of 13C in each metabolite can then be calculated. This data is then used in metabolic flux analysis software to determine the rates of metabolic pathways.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the specific positions of 13C labels within a molecule.

Protocol:

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of a reference standard (e.g., DSS).

-

NMR Acquisition: Acquire 1D and 2D 13C NMR spectra. 2D experiments like HSQC and HMBC can help in the unambiguous assignment of resonances.

-

Data Analysis: Integrate the signals corresponding to the different carbon positions in the metabolites of interest. The relative intensities of the signals from the 13C-labeled and unlabeled positions provide a measure of isotopic enrichment. The analysis of 13C-13C coupling patterns can provide further constraints for metabolic flux analysis.

Signaling Pathways and Experimental Workflows

Succinate is not only a metabolite but also a signaling molecule that can influence cellular processes through various mechanisms.

Succinate Signaling Pathways

Accumulated succinate can exit the mitochondria and act in the cytoplasm and extracellular space. In the cytoplasm, it can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α). Extracellular succinate can activate the G protein-coupled receptor SUCNR1 (also known as GPR91), triggering downstream signaling cascades.

Succinate signaling pathways.

Experimental Workflow for 13C Metabolic Flux Analysis

A typical workflow for a 13C metabolic flux analysis (MFA) experiment involves several key stages, from experimental design to data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to Isotopic Enrichment of Succinic acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment levels of Succinic acid-13C2, a critical tracer in metabolic research and a valuable tool in drug development. This document details the available enrichment levels, plausible synthetic approaches, and established experimental protocols for its application, with a focus on quantitative data and reproducible methodologies.

Introduction to Succinic acid-13C2

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle), a central metabolic hub. The use of stable isotope-labeled succinic acid, particularly with 13C, allows researchers to trace the flow of carbon atoms through metabolic pathways. This technique, known as metabolic flux analysis (MFA), provides quantitative insights into cellular metabolism under various physiological and pathological conditions. Succinic acid-13C2, specifically, refers to succinic acid molecule where two of the four carbon atoms are the heavy isotope 13C. The specific placement of these isotopes (e.g., at positions 1 and 2, or 2 and 3) provides distinct advantages for different research applications.

Isotopic Enrichment Levels of Succinic acid-13C2

The isotopic enrichment of a labeled compound is a critical parameter that defines its utility in tracer experiments. Commercially available Succinic acid-13C2 is typically offered with a high degree of isotopic purity. The enrichment is generally expressed as "atom % 13C," which represents the percentage of the labeled carbon positions that are indeed 13C.

While the nominal enrichment is high, the exact isotopic distribution can vary between different isotopomers and even between different manufacturing batches. For precise quantitative studies, it is imperative to refer to the Certificate of Analysis (COA) for the specific lot of the compound being used.

Below is a summary of commonly available isotopomers of Succinic acid-13C2 and their typical enrichment levels.

| Isotopomer | Labeled Positions | Typical Isotopic Purity (atom % 13C) |

| Succinic acid-1,2-13C2 | C1, C2 | 99% |

| Succinic acid-2,3-13C2 | C2, C3 | 99% |

| Succinic acid-1,4-13C2 | C1, C4 | 99% |

| Succinic acid-13C4 | C1, C2, C3, C4 | 99% |

Note: The data presented is based on information from various commercial suppliers. For specific applications, consulting the lot-specific Certificate of Analysis is essential for the most accurate enrichment data.

Synthesis of Succinic acid-13C2

While detailed proprietary synthesis protocols for commercially available Succinic acid-13C2 are not publicly disclosed, plausible synthetic routes can be devised based on established principles of organic chemistry and isotopic labeling. The following represent generalized, plausible methods for the synthesis of Succinic acid-13C2 isotopomers.

Plausible Synthesis of Succinic acid-2,3-13C2

A common strategy for introducing 13C into a carbon backbone is through the use of 13C-labeled cyanide (K13CN) as a nucleophile.

Reaction Scheme:

-

Starting Material: 1,2-Dibromoethane.

-

Step 1: Nucleophilic Substitution with K13CN. 1,2-Dibromoethane is reacted with two equivalents of potassium 13C-cyanide (K13CN). This introduces two 13C atoms at adjacent positions, forming succinonitrile-2,3-13C2.

-

Step 2: Hydrolysis. The resulting dinitrile is then subjected to acidic or basic hydrolysis to convert the nitrile groups into carboxylic acids, yielding Succinic acid-2,3-13C2.

Plausible Synthesis of Succinic acid-1,2-13C2

The synthesis of asymmetrically labeled succinic acid requires a more controlled, stepwise approach. A plausible method involves the use of a Grignard reaction with 13CO2.

Reaction Scheme:

-

Starting Material: A suitable three-carbon building block, for example, 3-bromopropanoic acid.

-

Step 1: Protection of the Carboxylic Acid. The carboxylic acid group of 3-bromopropanoic acid is first protected to prevent it from reacting with the Grignard reagent.

-

Step 2: Formation of Grignard Reagent. The protected 3-bromopropanoate is then reacted with magnesium to form a Grignard reagent.

-

Step 3: Carboxylation with 13CO2. The Grignard reagent is then reacted with 13CO2 (from a labeled source) to introduce a 13C-labeled carboxylic acid group.

-

Step 4: Deprotection. The protecting group is removed to yield Succinic acid-1-13C. To obtain the 1,2-13C2 isotopomer, one would need to start with a 2-13C labeled 3-bromopropanoic acid.

Experimental Protocols

The primary application of Succinic acid-13C2 is in metabolic flux analysis. The following is a generalized experimental workflow for a typical 13C labeling experiment in cell culture.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare cell culture medium containing the desired concentration of Succinic acid-13C2. The standard glucose and glutamine in the medium should be replaced with their unlabeled counterparts if the focus is solely on succinate metabolism.

-

Labeling: Once cells have adhered and are growing, replace the standard medium with the 13C-labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled succinate. The incubation time will depend on the specific metabolic pathway and cell type being studied and should be optimized to achieve isotopic steady state.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.

-

Harvesting: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant containing the extracted metabolites.

Quantification of Isotopic Enrichment by Mass Spectrometry

The isotopic enrichment of succinate and other downstream metabolites is typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Sample Preparation: The extracted metabolites are dried and then derivatized to increase their volatility for GC-MS analysis.

-

Instrumentation: A GC-MS or LC-MS system is used to separate the metabolites and analyze their mass isotopologue distributions.

-

Data Analysis: The raw data is processed to correct for the natural abundance of 13C and to calculate the fractional enrichment of each metabolite. This data is then used to model metabolic fluxes.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Succinic acid-13C2.

A Technical Guide to the Natural Abundance of ¹³C in Succinic Acid for Researchers and Drug Development Professionals

An In-depth Examination of Isotopic Signatures and Analytical Methodologies

The natural abundance of the stable isotope carbon-13 (¹³C) in succinic acid, a key intermediate in the Krebs cycle, offers valuable insights for researchers, scientists, and drug development professionals. Variations in the ¹³C content of succinic acid can serve as a tracer for metabolic pathways, a tool for food authenticity verification, and a means to understand the origin and fate of this crucial molecule in biological systems. This technical guide provides a comprehensive overview of the natural ¹³C abundance in succinic acid, detailed experimental protocols for its determination, and the underlying biochemical principles.

Understanding ¹³C Natural Abundance

Carbon exists naturally in two stable isotopic forms: the highly abundant ¹²C and the much rarer ¹³C, which constitutes approximately 1.07% of all carbon atoms. While this percentage is a global average, slight variations occur in different natural materials due to isotopic fractionation during physical and biochemical processes. These subtle differences are not typically expressed as absolute percentages but rather as a relative deviation from a standard, known as the delta (δ) notation.

The δ¹³C value is calculated in parts per thousand (‰ or per mil) relative to the Vienna Pee Dee Belemnite (VPDB) international standard using the following equation:

δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000

A more positive δ¹³C value indicates an enrichment of ¹³C in the sample compared to the standard, while a more negative value signifies depletion.

Natural Variation of δ¹³C in Succinic Acid

A single, universal value for the natural abundance of ¹³C in succinic acid does not exist. Instead, its δ¹³C value is influenced by the carbon source and the photosynthetic pathway of the organism from which it is derived. Plants, the primary producers of organic matter, utilize different carbon fixation pathways, leading to distinct isotopic signatures.

| Photosynthetic Pathway | Typical δ¹³C Range (‰) of Bulk Organic Matter | Examples of Plants |

| C3 (Calvin Cycle) | -20 to -37 | Wheat, rice, soybeans, most trees and vegetables |

| C4 (Hatch-Slack Pathway) | -12 to -16 | Maize (corn), sugarcane, sorghum, certain grasses |

| CAM (Crassulacean Acid Metabolism) | -10 to -20 | Cacti, succulents, pineapple |

Succinic acid produced within organisms that metabolize biomass from these different plant types will reflect these characteristic isotopic signatures. For instance, succinic acid derived from the fermentation of corn sugar (a C4 plant) will have a significantly different δ¹³C value than that from the fermentation of beet sugar (a C3 plant). This principle is fundamental in food authenticity studies, for example, in detecting the adulteration of honey or the origin of organic acids in wine and vinegar.[1][2]

While specific δ¹³C values for succinic acid from a wide variety of natural sources are not extensively cataloged in publicly available literature, the values will generally fall within the ranges of the source biomass. It is therefore crucial to determine the δ¹³C value of succinic acid within the specific context of a study.

Metabolic Significance and the Krebs Cycle

Succinic acid is a central metabolite in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy. The isotopic composition of succinic acid and other Krebs cycle intermediates can provide a dynamic view of metabolic fluxes. By introducing ¹³C-labeled substrates and tracing their incorporation into succinate, researchers can elucidate the activity of different metabolic pathways.

Below is a diagram illustrating the position of succinic acid within the Krebs cycle.

Experimental Protocols for Determining ¹³C Natural Abundance

Two primary analytical techniques are employed to determine the natural abundance of ¹³C in succinic acid: Isotope Ratio Mass Spectrometry (IRMS) and Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision measurement of stable isotope ratios. The technique typically involves the conversion of the organic sample into a simple gas (CO₂) followed by mass analysis. For compound-specific isotope analysis (CSIA) of succinic acid, it is often coupled with a separation technique like Gas Chromatography (GC).

The following is a generalized protocol for the δ¹³C analysis of organic acids, including succinic acid, using GC-C-IRMS. Specific parameters may need to be optimized based on the instrument and sample matrix.[3][4]

-

Sample Preparation and Derivatization:

-

Extract organic acids from the sample matrix using an appropriate solvent extraction or solid-phase extraction method.

-

To make the succinic acid volatile for GC analysis, it needs to be derivatized. A common method is esterification to form dimethyl succinate. This can be achieved by reacting the dried extract with a methylating agent such as BF₃-methanol or diazomethane. It is crucial that the derivatization reaction does not cause isotopic fractionation.

-

Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Column: A capillary column suitable for the separation of fatty acid methyl esters (FAMEs) or other organic acid derivatives (e.g., DB-5, HP-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).

-

-

Combustion Interface:

-

The GC column is connected to a combustion reactor, which is typically a ceramic tube containing an oxidant (e.g., copper oxide) held at a high temperature (e.g., 950°C).

-

A small, continuous flow of oxygen is introduced into the reactor to ensure complete combustion.

-

-

IRMS Analysis:

-

The resulting CO₂ gas, along with the He carrier gas, passes through a water trap and then enters the ion source of the IRMS.

-

The IRMS measures the ion beams of m/z 44 (¹²C¹⁶O₂) and m/z 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O). The contribution from ¹⁷O is corrected for in the calculation of the ¹³C/¹²C ratio.

-

Reference CO₂ gas of a known isotopic composition is introduced into the IRMS at regular intervals for calibration.

-

-

Data Processing:

-

The δ¹³C value of the succinic acid derivative is calculated from the integrated peak areas of the m/z 44 and 45 ion chromatograms, relative to the reference gas.

-

A correction must be applied to account for the carbon atoms added during the derivatization step. This is done by analyzing a succinic acid standard of known δ¹³C value that has been subjected to the same derivatization procedure.

-

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy

While less sensitive than IRMS, qNMR offers the unique advantage of providing information about the intramolecular distribution of ¹³C at natural abundance. This means it can distinguish between the ¹³C content of the carboxyl carbons and the methylene carbons in the succinic acid molecule.

To obtain accurate quantitative data from ¹³C NMR at natural abundance, specific experimental parameters must be carefully controlled to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei.[5]

-

Sample Preparation:

-

Dissolve a relatively high concentration of the purified succinic acid in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The use of a relaxation agent (e.g., chromium(III) acetylacetonate) can be considered to shorten the spin-lattice relaxation times (T₁) of the carbon nuclei, but its effect on the sample should be carefully evaluated.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer for better sensitivity and spectral dispersion.

-

Ensure the spectrometer is well-tuned and shimmed.

-

-

Acquisition Parameters for Quantitative ¹³C NMR:

-

Pulse Angle: Use a small pulse angle (e.g., 30-45°) or a 90° pulse with a long relaxation delay.

-

Relaxation Delay (d1): This is a critical parameter. The relaxation delay between pulses must be at least 5 times the longest T₁ of the carbon nuclei in the molecule to ensure full relaxation. For succinic acid, the T₁ values of the carboxyl and methylene carbons should be determined experimentally using an inversion-recovery pulse sequence.

-

Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal enhancements. In this technique, the proton decoupler is on only during the acquisition of the FID and is off during the relaxation delay.

-